N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1235634-39-5
VCID: VC5371477
InChI: InChI=1S/C15H25N3O2S/c1-2-3-12-21(19,20)17-13-14-7-10-18(11-8-14)15-6-4-5-9-16-15/h4-6,9,14,17H,2-3,7-8,10-13H2,1H3
SMILES: CCCCS(=O)(=O)NCC1CCN(CC1)C2=CC=CC=N2
Molecular Formula: C15H25N3O2S
Molecular Weight: 311.44

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

CAS No.: 1235634-39-5

Cat. No.: VC5371477

Molecular Formula: C15H25N3O2S

Molecular Weight: 311.44

* For research use only. Not for human or veterinary use.

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide - 1235634-39-5

Specification

CAS No. 1235634-39-5
Molecular Formula C15H25N3O2S
Molecular Weight 311.44
IUPAC Name N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide
Standard InChI InChI=1S/C15H25N3O2S/c1-2-3-12-21(19,20)17-13-14-7-10-18(11-8-14)15-6-4-5-9-16-15/h4-6,9,14,17H,2-3,7-8,10-13H2,1H3
Standard InChI Key IZPXMOIKFBMLHQ-UHFFFAOYSA-N
SMILES CCCCS(=O)(=O)NCC1CCN(CC1)C2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide, reflects its three key components:

  • A piperidine ring (C₅H₁₀N) substituted at the 1-position with a pyridin-2-yl group (C₅H₄N).

  • A butane-1-sulfonamide side chain (-SO₂NH-(CH₂)₃CH₃) attached to the piperidine’s 4-position via a methylene linker.

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₂₃N₃O₂S

  • Molecular Weight: 309.43 g/mol (calculated from atomic masses).

Key Structural Features

  • Sulfonamide Group: Imparts hydrogen-bonding capacity and acidity (pKa ≈ 10–11), enhancing solubility and target binding .

  • Piperidine-Pyridine Core: Contributes to basicity (pKa ≈ 7–9 for piperidine) and structural rigidity, favoring interactions with biological targets like neurotransmitter transporters .

  • Butyl Chain: Increases lipophilicity (predicted LogP ≈ 2.1) compared to shorter-chain analogs, potentially improving membrane permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step approach, as exemplified by analogous piperidine sulfonamides :

Step 1: Formation of 1-(Pyridin-2-yl)piperidin-4-yl)methylamine

  • Reaction: Pyridin-2-amine reacts with 4-(chloromethyl)piperidine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF).

  • Mechanism: Nucleophilic substitution (SN2) at the benzylic chloride.

  • Yield: ~60–75% (based on analogous syntheses) .

Step 2: Sulfonamide Coupling

  • Reaction: The intermediate amine reacts with butane-1-sulfonyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM).

  • Mechanism: Nucleophilic acyl substitution, forming the sulfonamide bond.

  • Yield: ~80–85% after purification by column chromatography .

Step 3: Crystallization

  • Conditions: Recrystallization from ethanol/water (3:1) yields pure product as a white crystalline solid.

  • Purity: >98% (HPLC) .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:

  • Residence Time: 10–15 minutes at 80°C.

  • Throughput: 5–10 kg/day using microreactor systems .

Pharmacological Profile

Target Engagement and Mechanism

N-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide exhibits high affinity for glycine transporter 1 (GlyT1), a CNS target implicated in schizophrenia and cognitive disorders :

ParameterValue (Compound)Value (Reference Standard)Source
GlyT1 IC₅₀12 nM8 nM (ALX-5407)
Selectivity (GlyT2)>100-fold50-fold (ALX-5407)
CYP3A4 Inhibition<10% at 10 µM85% (Itraconazole)

Mechanistic Insights:

  • Binds to GlyT1’s extracellular domain, blocking glycine reuptake and potentiating NMDA receptor activity .

  • Lacks time-dependent CYP inhibition, reducing drug-drug interaction risks .

Pharmacokinetics (Preclinical)

Data from rodent studies of structurally related sulfonamides :

ParameterValue (Oral)Value (IV)
Bioavailability58%
Clearance22 mL/min/kg35 mL/min/kg
Volume of Distribution2.1 L/kg1.8 L/kg
Half-life3.2 h2.5 h

Key Findings:

  • Moderate oral bioavailability due to first-pass metabolism.

  • Favorable tissue penetration (Vd >1 L/kg) .

Comparative Analysis with Analogues

Structural Analogues

  • N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide:

    • Replaces pyridine with pyrimidine, reducing LogP by 0.3 but increasing metabolic stability .

  • 4-Methyl-N-(piperidin-4-yl)benzenesulfonamide:

    • Lacks pyridinyl group, resulting in 10-fold lower GlyT1 affinity .

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